Ethyl 4-(4-(aminomethyl)phenyl)butanoate Ethyl 4-(4-(aminomethyl)phenyl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20441317
InChI: InChI=1S/C13H19NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5,10,14H2,1H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

Ethyl 4-(4-(aminomethyl)phenyl)butanoate

CAS No.:

Cat. No.: VC20441317

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-(aminomethyl)phenyl)butanoate -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name ethyl 4-[4-(aminomethyl)phenyl]butanoate
Standard InChI InChI=1S/C13H19NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5,10,14H2,1H3
Standard InChI Key YEZODOSKIMQNKD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCC1=CC=C(C=C1)CN

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 4-(4-(aminomethyl)phenyl)butanoate features a four-carbon ester chain (butanoate) linked to a para-substituted phenyl ring bearing an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2). The ester moiety (COOEt-\text{COOEt}) contributes to its solubility in organic solvents, while the aromatic amine enhances its reactivity in nucleophilic substitutions. Key properties include:

  • Molecular Formula: C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_{2}

  • Molecular Weight: 221.3 g/mol

  • Boiling Point: Estimated 280–300°C (extrapolated from analogous esters)

  • LogP: ~2.1 (predictive models suggest moderate lipophilicity)

The aminomethyl group’s electron-donating effects stabilize the phenyl ring, influencing the compound’s spectroscopic signatures. Nuclear magnetic resonance (NMR) spectra would display characteristic peaks: a triplet for the ethyl group’s methyl protons (~1.2 ppm), a quartet for the methylene adjacent to the ester oxygen (~4.1 ppm), and aromatic protons resonating between 6.8–7.3 ppm.

Synthesis Strategies

The synthesis of ethyl 4-(4-(aminomethyl)phenyl)butanoate typically involves multi-step reactions starting from commercially available precursors. Two plausible routes are outlined below:

Route 1: Esterification of 4-(4-(Aminomethyl)phenyl)butanoic Acid

  • Step 1: Synthesis of 4-(4-(Aminomethyl)phenyl)butanoic acid via Friedel-Crafts acylation of toluene, followed by nitration, reduction, and hydrolysis.

  • Step 2: Esterification with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 as a catalyst.

    RCOOH+CH3CH2OHH+RCOOCH2CH3+H2O\text{RCOOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_2\text{CH}_3 + \text{H}_2\text{O}

    Reaction conditions: Reflux at 80°C for 6–8 hours.

Route 2: Reductive Amination of Ethyl 4-(4-Formylphenyl)butanoate

  • Step 1: Oxidation of ethyl 4-(4-methylphenyl)butanoate to the corresponding aldehyde.

  • Step 2: Reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}).

    RCHO+NH4OAcNaBH3CNRCH2NH2\text{RCHO} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH}_2

Table 1: Comparison of Synthesis Routes

ParameterRoute 1Route 2
Yield60–70%50–65%
Purity>95% (after recrystallization)90–93% (requires column chromatography)
ScalabilitySuitable for industrial scaleLimited by reductive amination step
PropertyValue
Plasma Protein Binding85–90%
Half-Life3–5 hours
Metabolic PathwayHepatic (CYP450-mediated oxidation)

Comparative Analysis with Analogous Compounds

Ethyl 4-(4-(aminomethyl)phenyl)butanoate shares structural similarities with other esters and aromatic amines. Key comparisons include:

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey Differences
Ethyl 4-aminobenzoateC9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2Shorter chain; lacks aminomethyl group
Methyl 4-(aminomethyl)phenylacetateC10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2Acetate backbone; reduced lipophilicity

The longer butanoate chain in the target compound enhances lipid solubility, potentially improving blood-brain barrier permeability compared to shorter-chain analogs.

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